Quiflapon free acid Quiflapon free acid Quiflapon (free base) was previously L-686,708; inhibits leukotriene biosynthesis by inhibiting 5-lipoxygenase activating protein.
Brand Name: Vulcanchem
CAS No.: 136668-42-3
VCID: VC0540832
InChI: InChI=1S/C34H35ClN2O3S/c1-33(2,3)41-31-27-18-26(40-21-25-15-12-23-8-6-7-9-28(23)36-25)16-17-29(27)37(20-22-10-13-24(35)14-11-22)30(31)19-34(4,5)32(38)39/h6-18H,19-21H2,1-5H3,(H,38,39)
SMILES: CC(C)(C)SC1=C(N(C2=C1C=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)CC5=CC=C(C=C5)Cl)CC(C)(C)C(=O)O
Molecular Formula: C34H35ClN2O3S
Molecular Weight: 587.2 g/mol

Quiflapon free acid

CAS No.: 136668-42-3

Inhibitors

VCID: VC0540832

Molecular Formula: C34H35ClN2O3S

Molecular Weight: 587.2 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Quiflapon free acid - 136668-42-3

CAS No. 136668-42-3
Product Name Quiflapon free acid
Molecular Formula C34H35ClN2O3S
Molecular Weight 587.2 g/mol
IUPAC Name 3-[3-tert-butylsulfanyl-1-[(4-chlorophenyl)methyl]-5-(quinolin-2-ylmethoxy)indol-2-yl]-2,2-dimethylpropanoic acid
Standard InChI InChI=1S/C34H35ClN2O3S/c1-33(2,3)41-31-27-18-26(40-21-25-15-12-23-8-6-7-9-28(23)36-25)16-17-29(27)37(20-22-10-13-24(35)14-11-22)30(31)19-34(4,5)32(38)39/h6-18H,19-21H2,1-5H3,(H,38,39)
Standard InChIKey NZOONKHCNQFYCI-UHFFFAOYSA-N
SMILES CC(C)(C)SC1=C(N(C2=C1C=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)CC5=CC=C(C=C5)Cl)CC(C)(C)C(=O)O
Canonical SMILES CC(C)(C)SC1=C(N(C2=C1C=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)CC5=CC=C(C=C5)Cl)CC(C)(C)C(=O)O
Appearance Solid powder
Description Quiflapon (free base) was previously L-686,708; inhibits leukotriene biosynthesis by inhibiting 5-lipoxygenase activating protein.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 1H-Indole-2-propanoic acid, 1-((4-chlorophenyl)methyl)-3-((1,1-dimethylethyl)thio)-alpha,alpha-dimethyl-5-(2-quinolinylmethoxy)-
3-(1-(4-chlorobenzyl-3-(t-butylthio)-5-(quinolin-2-ylmethoxy)indol-2-yl))-2,2-dimethyl propanoic acid
L 686708
L-686,708
MK 0591
MK 591
MK-0591
MK-591
MK591 compound
Reference 1: Reques FG, Rodriguez JL. Tolerability of leukotriene modifiers in asthma: a review of clinical experience. BioDrugs. 1999 Jun;11(6):385-94. PubMed PMID: 18031150.
2: Opletalová V, Hartl J, Bĕhounková M. [Substances affecting the synthesis and activity of leukotrienes]. Ceska Slov Farm. 1997 Apr;46(2):51-7. Czech. PubMed PMID: 9244564.
PubChem Compound 60923
Last Modified Nov 11 2021
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